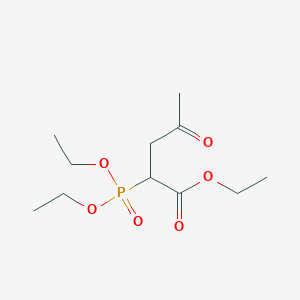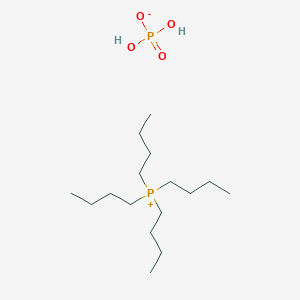
Tetrabutylphosphanium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylphosphanium dihydrogen phosphate is a synthetic reagent commonly used in various chemical and biological applications. It is known for its ability to serve as a pH buffer and is often utilized in high-performance liquid chromatography (HPLC) and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylphosphanium dihydrogen phosphate typically involves the reaction of tetrabutylphosphanium hydroxide with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)4P+OH−+H3PO4→(C4H9)4P+H2PO4−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrabutylphosphanium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrabutylphosphanium phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include tetrabutylphosphanium phosphate, various phosphine derivatives, and substituted phosphates. These products have diverse applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Tetrabutylphosphanium dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of polymers and catalysts.
Biology: Serves as a buffer in various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of tetrabutylphosphanium dihydrogen phosphate involves its ability to form hydrogen bonds with other molecules, particularly proteins. This binding alters the structure and function of proteins, contributing to its surfactant properties and capacity to reduce surface tension in water and other liquids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium dihydrogen phosphate
- Tetrabutylammonium phosphate monobasic
- Tetrabutylammonium hydrogensulfate
Uniqueness
Tetrabutylphosphanium dihydrogen phosphate is unique due to its specific molecular structure, which allows it to form stable hydrogen bonds and exhibit distinct surfactant properties. This makes it particularly useful in applications requiring precise pH control and surface tension reduction .
Propriétés
Numéro CAS |
114609-46-0 |
|---|---|
Formule moléculaire |
C16H38O4P2 |
Poids moléculaire |
356.42 g/mol |
Nom IUPAC |
dihydrogen phosphate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
Clé InChI |
OGFHTNWDEFPSQQ-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CCCC.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


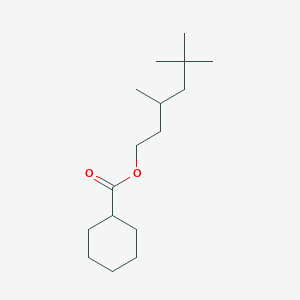
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
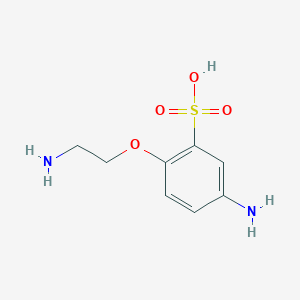
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
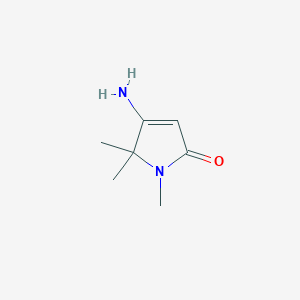
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)

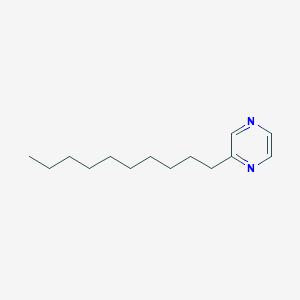

![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
